2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
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Description
2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H17FN2S and its molecular weight is 312.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is acetyl- and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting various neurological processes.
Mode of Action
The compound interacts with its targets (acetyl- and butyrylcholinesterase) by inhibiting their activity This inhibition results in an increased concentration of acetylcholine in the nervous system
Pharmacokinetics
The compound’s interaction with silver surfaces has been studied . After adsorption on a silver surface, the structural properties of the compound exhibit a small modification , which could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in a balanced inhibition of acetyl- and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the nervous system . This can have various effects at the molecular and cellular level, including potential cytotoxicity of HepG2 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with silver surfaces can modify its structural properties , potentially affecting its activity. Furthermore, the compound’s activity can be influenced by its concentration, as suggested by studies on its adsorption on silver surfaces .
Properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFINZUDUXHSJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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